molecular formula C23H24N2O5S2 B4091832 N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-3,5-dimethyl-1-benzofuran-2-carboxamide

N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-3,5-dimethyl-1-benzofuran-2-carboxamide

Cat. No.: B4091832
M. Wt: 472.6 g/mol
InChI Key: VMFAHWWBBIYJBW-UHFFFAOYSA-N
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Description

N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-3,5-dimethyl-1-benzofuran-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a benzofuran, a thiophene, and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-3,5-dimethyl-1-benzofuran-2-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the benzofuran and thiophene intermediates, which are then coupled through a series of reactions involving carbamoylation and cyclization. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions for large-scale production. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-3,5-dimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thiophene ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, such as halogens or alkyl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: The compound’s potential pharmacological properties could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-3,5-dimethyl-1-benzofuran-2-carboxamide stands out due to its combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

N-[3-[(1,1-dioxothiolan-3-yl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5S2/c1-12-6-7-17-16(10-12)13(2)20(30-17)22(27)25-23-19(15-4-3-5-18(15)31-23)21(26)24-14-8-9-32(28,29)11-14/h6-7,10,14H,3-5,8-9,11H2,1-2H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFAHWWBBIYJBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)NC5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-3,5-dimethyl-1-benzofuran-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-3,5-dimethyl-1-benzofuran-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-3,5-dimethyl-1-benzofuran-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-3,5-dimethyl-1-benzofuran-2-carboxamide
Reactant of Route 5
N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-3,5-dimethyl-1-benzofuran-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-3,5-dimethyl-1-benzofuran-2-carboxamide

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